molecular formula C18H14F3NO3S2 B2844457 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide CAS No. 2210141-22-1

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2844457
M. Wt: 413.43
InChI Key: PDCUOAAJWJZRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 2,3’-bithiophen moiety, followed by the introduction of the hydroxyethyl group, and finally the coupling with the benzamide moiety. The trifluoromethoxy group could be introduced at various stages of the synthesis depending on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated systems (the benzene and thiophene rings), which could give rise to interesting optical properties. The presence of the trifluoromethoxy group could also influence the electronic properties of the molecule .


Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The trifluoromethoxy group could potentially be replaced by other groups through nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the trifluoromethoxy group could enhance its solubility in polar solvents .

Scientific Research Applications

Inhibitory Activity and Chemical Synthesis

This compound has been explored for its inhibitory activity against specific enzymes and for its role in chemical syntheses. For instance, derivatives similar to N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide have shown potent inhibitory effects on stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism. The design, synthesis, and biological evaluation of these inhibitors highlight their potential in treating metabolic diseases (Uto et al., 2009).

Antipathogenic and Antiarrhythmic Activities

Research has also demonstrated the antipathogenic activity of thiourea derivatives, which share structural features with the compound . These derivatives exhibit significant effects against biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011). Additionally, benzamides with trifluoroethoxy ring substituents have been evaluated for their oral antiarrhythmic activity, indicating the versatility of this chemical scaffold in synthesizing therapeutically valuable compounds (Banitt et al., 1977).

Fluorescence Probes and Cyclization Studies

The development of novel fluorescence probes for detecting reactive oxygen species highlights another research application of structurally related compounds. These probes can selectively detect highly reactive oxygen species, demonstrating the compound's utility in biological and chemical studies (Setsukinai et al., 2003). Furthermore, studies on the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into benzoxazines under various conditions provide insights into chemical transformations that could be applicable to the compound of interest (Kazaryants et al., 2011).

Supramolecular Chemistry and Pharmacological Activities

Research in supramolecular chemistry has also been conducted, where compounds like N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide could play a role in forming new packing motifs and structures, with implications for materials science and engineering (Lightfoot et al., 1999). Additionally, the synthesis and pharmacological evaluation of derivatives have been explored for their antibacterial and antifungal activities, presenting another area of application for this compound and its analogs (Belz et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential applications .

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3S2/c19-18(20,21)25-13-3-1-11(2-4-13)17(24)22-9-14(23)16-6-5-15(27-16)12-7-8-26-10-12/h1-8,10,14,23H,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCUOAAJWJZRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.